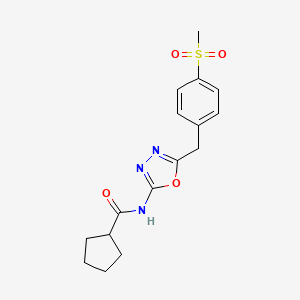![molecular formula C17H18N2O B2755463 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole CAS No. 615279-20-4](/img/structure/B2755463.png)
1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(4-Methylphenoxy)propyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency. Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be altered by changing its functional groups on the core structure. This is a popular method to promote new drugs to treat various diseases .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .
Physical and Chemical Properties Analysis
Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Wissenschaftliche Forschungsanwendungen
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, such as 1H-benzimidazole, have been identified as potent inhibitors of mammalian DNA topoisomerase I. A study by Alpan, Gunes, and Topçu (2007) synthesized three derivatives and evaluated their effects using quantitative in vitro assays, highlighting the potential for these compounds in cancer therapy due to their ability to inhibit DNA replication and cell division processes (Alpan, Gunes, & Topçu, 2007).
Neuropeptide Y Y1 Receptor Antagonists
A series of novel benzimidazoles synthesized by Zarrinmayeh et al. (1998) aimed to develop selective neuropeptide Y (NPY) Y1 receptor antagonists for treating obesity. These compounds, with variations in the piperidinylalkyl groups, showed high affinity for the Y1 receptor, indicating their potential in weight management therapies (Zarrinmayeh et al., 1998).
Anticancer and DNA Binding Properties
Paul and colleagues (2015) developed new benzimidazole-based Schiff base copper(II) complexes with significant cytotoxic effects against various cancer cell lines. These complexes bind DNA through an intercalative mode, suggesting their utility in developing new chemotherapeutic agents (Paul et al., 2015).
PARP Inhibition for Cancer Treatment
Penning and colleagues (2009) identified 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), showing promise in treating various cancers. ABT-888 exhibits high PARP enzyme potency and cellular potency, highlighting the therapeutic potential of benzimidazole derivatives in enhancing cancer treatment outcomes (Penning et al., 2009).
Zukünftige Richtungen
Benzimidazole and its derivatives have been the focus of many laboratories around the world, including the development of potential chemotherapeutic agents . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .
Wirkmechanismus
Target of Action
Benzimidazole compounds, in general, have been extensively studied for their therapeutic applications . They are known to interact with various targets depending on their specific structure and functional groups .
Mode of Action
Nevertheless, benzimidazole derivatives are known to exhibit a variety of effects based on their interaction with their targets . For instance, some benzimidazole compounds act as corrosion inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole compounds are known to influence a variety of biochemical pathways depending on their specific structure and functional groups .
Result of Action
Benzimidazole compounds have been studied for their potential anticancer activity . The presence of certain functional groups in the benzimidazole scaffold has been found to influence the anticancer activity .
Action Environment
It is known that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Biochemische Analyse
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the benzimidazole derivative.
Cellular Effects
They have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-14-7-9-15(10-8-14)20-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYHIOBVHLNFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

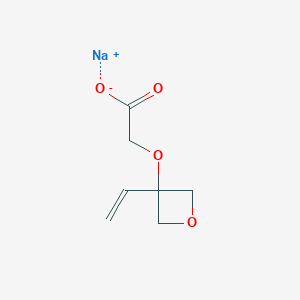
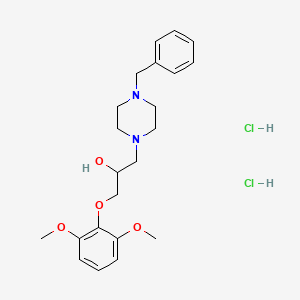
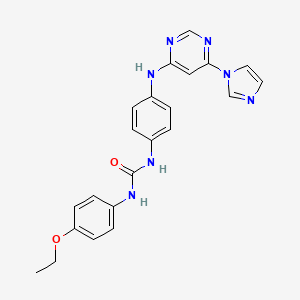

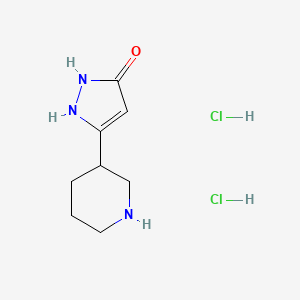
![N'-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B2755392.png)
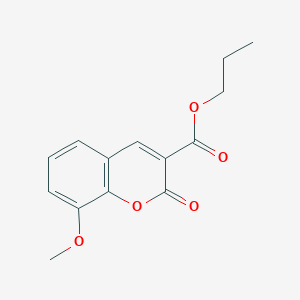
![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
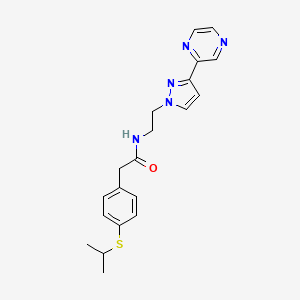
![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)

